molecular formula C11H21NO B13588228 3-(Cyclopentylmethoxy)piperidine CAS No. 933736-27-7

3-(Cyclopentylmethoxy)piperidine

Cat. No.: B13588228
CAS No.: 933736-27-7
M. Wt: 183.29 g/mol
InChI Key: YOVNNYVKSOETBX-UHFFFAOYSA-N
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Description

3-(Cyclopentylmethoxy)piperidine is a heterocyclic organic compound that features a piperidine ring substituted with a cyclopentylmethoxy group. Piperidine derivatives are known for their significant roles in medicinal chemistry, often serving as key intermediates in the synthesis of pharmaceuticals and other bioactive molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Cyclopentylmethoxy)piperidine typically involves the reaction of piperidine with cyclopentylmethanol under specific conditions. One common method is the nucleophilic substitution reaction where piperidine acts as a nucleophile, attacking the electrophilic carbon in cyclopentylmethanol, leading to the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactions to enhance efficiency and yield. The use of catalysts such as palladium or rhodium complexes can facilitate the reaction, ensuring high selectivity and minimal by-products .

Chemical Reactions Analysis

Types of Reactions: 3-(Cyclopentylmethoxy)piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

Scientific Research Applications

3-(Cyclopentylmethoxy)piperidine has a wide range of applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of biological pathways and mechanisms due to its structural similarity to naturally occurring compounds.

    Medicine: It is explored for its potential therapeutic effects, including its role in the development of new drugs for treating various diseases.

    Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(Cyclopentylmethoxy)piperidine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. For instance, it may interact with neurotransmitter receptors in the brain, influencing neural signaling and potentially exhibiting psychoactive properties .

Comparison with Similar Compounds

Uniqueness: 3-(Cyclopentylmethoxy)piperidine stands out due to its unique substitution pattern, which imparts distinct chemical and biological properties. The cyclopentylmethoxy group enhances its lipophilicity and potential for crossing biological membranes, making it a valuable compound in drug development .

Properties

CAS No.

933736-27-7

Molecular Formula

C11H21NO

Molecular Weight

183.29 g/mol

IUPAC Name

3-(cyclopentylmethoxy)piperidine

InChI

InChI=1S/C11H21NO/c1-2-5-10(4-1)9-13-11-6-3-7-12-8-11/h10-12H,1-9H2

InChI Key

YOVNNYVKSOETBX-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)COC2CCCNC2

Origin of Product

United States

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